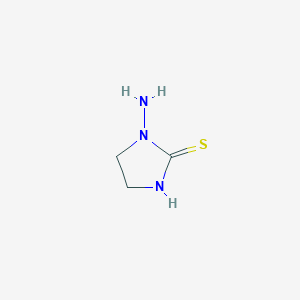

1-Aminoimidazolidine-2-thione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-aminoimidazolidine-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N3S/c4-6-2-1-5-3(6)7/h1-2,4H2,(H,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUZWDCOZDRQDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=S)N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500907 | |

| Record name | 1-Aminoimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4697-42-1 | |

| Record name | 1-Aminoimidazolidine-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 1 Aminoimidazolidine 2 Thione and Its Derivatives

One-Pot Synthetic Protocols

Hydrazine (B178648), Bromoketones, and Potassium Thiocyanate (B1210189) Mediated Cyclization

A notable one-pot reaction for synthesizing N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones involves the reaction of hydrazine, bromoketones, and potassium thiocyanate. scialert.net This method provides good yields of the target compounds. scialert.net The reaction proceeds through the initial formation of an α-thiocyanatoketone, which then reacts with hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization leads to the final 1-aminoimidazolidine-2-thione derivative. This approach is advantageous due to the ready availability of the starting materials and the operational simplicity of the one-pot procedure. scialert.netekb.eg

Iodine(III)-Mediated Tandem Approaches (e.g., Tosyloxylation-Thiocyanation-Cyclization)

Hypervalent iodine(III) reagents have emerged as powerful tools in organic synthesis due to their mild and selective oxidizing properties. mdpi.comdiva-portal.org A one-pot synthesis of 1-amino-1H-imidazol-2-thione derivatives has been developed utilizing an iodine(III)-mediated tandem sequence of tosyloxylation, thiocyanation, and heterocyclization. niscpr.res.in This method starts from open-chain precursors and provides an efficient and clean route to the desired cyclic compounds. niscpr.res.in

In a specific example, [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) is used to tosyloxylate a ketone, followed by reaction with potassium thiocyanate to introduce the thiocyanate group. The resulting intermediate then undergoes cyclization with a hydrazine to afford the final product. niscpr.res.in This tandem approach highlights the utility of iodine(III) reagents in constructing complex heterocyclic scaffolds in a single pot. niscpr.res.in

Multi-Step Synthesis Approaches

Multi-step syntheses, while often more laborious than one-pot methods, allow for greater control over the reaction at each stage and can be necessary for the preparation of more complex or specifically functionalized derivatives.

Routes from Cyanothioformamide Derivatives (e.g., with Isocyanates)

Cyanothioformamide derivatives are versatile building blocks for the synthesis of various nitrogen- and sulfur-containing heterocycles. researchgate.net The reaction of N-arylcyanothioformamides with isocyanates provides a route to 5-imino-4-thioxoimidazolidin-2-one derivatives in high yields. researchgate.netresearchgate.net These reactions proceed via a ring-closure mechanism, leading to imidazole (B134444) derivatives with adjacent thione and imino functional groups, which can be further modified. researchgate.net The required cyanothioformamide precursors are typically prepared by treating N-substituted isothiocyanates with potassium cyanide. researchgate.net

Synthesis via Thiourea (B124793) Disulfides

The synthesis of disulfides, which can be precursors to thiourea derivatives, can be achieved through various methods, including the oxidation of thiols or the reaction of alkyl halides with thiourea. rsc.orgbeilstein-journals.org A one-pot procedure for synthesizing asymmetric disulfides involves the reaction of benzyl (B1604629) thiocyanates, alkyl halides, and thiourea in water under microwave irradiation. rsc.org While not a direct synthesis of 1-aminoimidazolidine-2-thione, the manipulation of thiourea and disulfide functionalities is a key aspect of sulfur-containing heterocycle chemistry. rsc.orgnih.gov

Preparation from Ethylene (B1197577) Diamine and Carbon Disulfide

A fundamental and well-established method for the synthesis of the parent imidazolidine-2-thione, also known as ethylene thiourea, involves the reaction of ethylenediamine (B42938) with carbon disulfide. wikipedia.orgorgsyn.org This reaction is typically carried out in a mixture of ethanol (B145695) and water. orgsyn.org The initial reaction is vigorous and may require cooling. orgsyn.org Following the addition of carbon disulfide, the mixture is refluxed, and subsequent treatment with acid promotes the cyclization and formation of the imidazolidine-2-thione ring. orgsyn.org This method provides the core heterocyclic structure, which can then be further functionalized, for instance, by introducing an amino group at the N1 position through subsequent synthetic steps.

| Starting Materials | Reagents/Conditions | Product | Synthesis Type |

| Hydrazine, Bromoketones | Potassium Thiocyanate | N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones | One-Pot |

| Ketones, Hydrazines | [Hydroxy(tosyloxy)iodo]benzene (HTIB), KSCN | 1-Amino-1H-imidazol-2-thione derivatives | One-Pot Tandem |

| N-Arylcyanothioformamides | Isocyanates | 5-Imino-4-thioxoimidazolidin-2-ones | Multi-Step |

| Benzyl Thiocyanates, Alkyl Halides | Thiourea, Microwave | Asymmetric Disulfides | Multi-Step (Precursor) |

| Ethylenediamine | Carbon Disulfide, HCl | Imidazolidine-2-thione (Ethylene thiourea) | Multi-Step |

Derivatization of Pre-formed Imidazolidine-2-thiones (e.g., with Methyl p-Toluenesulfonate)

A common and effective strategy for elaborating the 1-aminoimidazolidine-2-thione scaffold is through the derivatization of the pre-formed heterocyclic core. This approach allows for the introduction of various functional groups, leading to a diverse range of derivatives with potentially enhanced or modulated biological properties. One well-documented example is the reaction with methyl p-toluenesulfonate.

This reaction proceeds by heating 1-aminoimidazolidine-2-thione with methyl p-toluenesulfonate in a suitable solvent, such as ethanol. The process typically involves refluxing the mixture for a short period, followed by an extended period at room temperature to ensure complete reaction and crystallization of the product. This method yields 1-amino-2-methylthio-2-imidazoline p-toluenesulfonate, a salt that can be subsequently used in further synthetic transformations. For instance, treatment with a base like concentrated aqueous ammonia (B1221849) can neutralize the salt and provide the free base derivative.

Table 1: Derivatization of 1-Aminoimidazolidine-2-thione with Methyl p-Toluenesulfonate

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

| 1-Aminoimidazolidine-2-thione | Methyl p-toluenesulfonate | Ethanol | Reflux for 10 minutes, then room temperature for 16 hours | 1-Amino-2-methylthio-2-imidazoline p-toluenesulfonate |

This table summarizes the reaction conditions for the derivatization of 1-aminoimidazolidine-2-thione.

Microwave-Assisted Synthetic Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. mdpi.com While specific literature on the direct microwave-assisted synthesis of 1-aminoimidazolidine-2-thione is not abundant, the successful application of this technology to structurally similar heterocyclic systems, such as imidazoles, thiazolopyrimidines, and particularly thiohydantoins, strongly suggests its feasibility and potential benefits for this class of compounds. mdpi.comrasayanjournal.co.inyoungin.com

For instance, the microwave-assisted synthesis of 1H-imidazoles has been achieved by reacting 2-bromo-1-(substituted phenyl)ethanone with urea, thiourea, or guanidine (B92328) in ethanol using a phase transfer catalyst. rasayanjournal.co.in This method highlights the efficiency of microwave irradiation in constructing the imidazole ring, a core structure within 1-aminoimidazolidine-2-thione. Similarly, various thiazolopyrimidine derivatives have been synthesized with improved yields and dramatically shorter reaction times under microwave conditions. mdpi.com

Of particular relevance is the microwave-assisted synthesis of 3,5-disubstituted-thiohydantoins, which share the imidazolidine-2-thione core. In this approach, polymer-supported amino acids are reacted with isothiocyanates within a microwave cavity, followed by a base-mediated cyclization and cleavage step, also under microwave irradiation, to release the desired thiohydantoin derivatives. youngin.com This demonstrates the compatibility of the imidazolidine-2-thione scaffold with microwave conditions and points towards a viable strategy for the rapid synthesis of its derivatives.

Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles

| Product Type | Reactants | Catalyst/Solvent | Microwave Conditions | Yield | Reference |

| 4-(substituted phenyl)-1H-imidazol-2(5H)-one/thione/imine | 2-Bromo-1-(substituted phenyl)ethanone, Substituted amide/imidine | TEBA/Ethanol | 700 W, 3.5 min | 60-80% | rasayanjournal.co.in |

| Ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates | Ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, Bromomalononitrile | - | - | Increased by 17-23% vs. conventional | mdpi.com |

| 3,5-Disubstituted-thiohydantoins | Polymer-bound amino acid, Isothiocyanate | -/Base | Flash heating | Good | youngin.com |

This table presents a selection of research findings on the microwave-assisted synthesis of heterocycles structurally related to 1-aminoimidazolidine-2-thione.

Liquid-Phase Combinatorial Synthesis Approaches

Liquid-phase combinatorial synthesis (LPCS) is an advanced strategy that combines the benefits of classical solution-phase chemistry with the high-throughput potential of solid-phase synthesis. nih.govnih.gov This is typically achieved by anchoring the starting material to a soluble polymer support, such as polyethylene (B3416737) glycol (PEG). rsc.org This allows for reactions to be carried out in a homogeneous solution, facilitating monitoring and driving reactions to completion, while the polymer support enables easy purification by precipitation and washing, akin to solid-phase techniques. youngin.com

This methodology is particularly well-suited for the generation of large libraries of compounds for high-throughput screening. While the direct application of LPCS to 1-aminoimidazolidine-2-thione is not extensively detailed, the synthesis of combinatorial libraries of related imidazoline-2-thiones and, notably, the liquid-phase combinatorial synthesis of 3,5-disubstituted-thiohydantoins have been successfully demonstrated. youngin.comacs.org

In one approach, a library of 1,3-imidazoline-2-thiones was created in a parallel synthetic fashion using three building blocks: γ-chloroacetoacetanilides, amines, and isothiocyanates. acs.org A more direct precedent for the target compound involves a microwave-assisted liquid-phase combinatorial synthesis of 3,5-disubstituted-thiohydantoins. youngin.com In this elegant strategy, Fmoc-protected amino acids were attached to a polyethylene glycol support. Following deprotection, the free amino group was reacted with a variety of isothiocyanates. The subsequent cyclization and cleavage from the soluble polymer support was achieved using microwave irradiation, rapidly generating a library of thiohydantoin derivatives in good yield and purity. youngin.com This approach holds significant promise for the efficient generation of diverse libraries based on the 1-aminoimidazolidine-2-thione scaffold.

Table 3: Liquid-Phase Combinatorial Synthesis of Related Heterocyclic Libraries

| Library Type | Building Blocks/Strategy | Support | Key Features | Reference |

| 1,3-Imidazoline-2-thiones | γ-Chloroacetoacetanilides, Amines, Isothiocyanates | Solution-phase (parallel synthesis) | Different reaction sequences of the same three components to generate two different heterocyclic libraries. | acs.org |

| 3,5-Disubstituted-thiohydantoins | Fmoc-protected amino acids, Isothiocyanates | Polyethylene glycol (PEG) | Microwave-assisted coupling and cyclization/cleavage steps for rapid library generation. | youngin.com |

| 1,2-Disubstituted benzimidazole-5-carboxylic acid derivatives | Various building blocks | Polyethylene glycol (PEG-5000) | Used a soluble polymer assisted support for the synthesis of anti-mycobacterial agents. | rsc.org |

This table outlines examples of liquid-phase combinatorial synthesis applied to the generation of heterocyclic libraries related to 1-aminoimidazolidine-2-thione.

Chemical Transformations and Reactivity of 1 Aminoimidazolidine 2 Thione

Functionalization Reactions

Functionalization reactions of the 1-aminoimidazolidine-2-thione scaffold are crucial for the development of new derivatives with potential applications in medicinal chemistry and materials science. Key reactions include acylation and alkylation, which can modify the compound's electronic and steric properties.

The acylation of imidazolidine-2-thione, a related parent compound, has been investigated, providing insights into the potential reactivity of 1-aminoimidazolidine-2-thione. The reaction of imidazolidine-2-thione with acyl chlorides can lead to either mono- or di-acylated products. The outcome of the reaction is significantly influenced by the nature of the acylating agent. nih.govnih.gov

In a study involving the reaction of imidazolidine-2-thione with atypical Vilsmeier adducts, formed from dimethylacetamide and various acyl chlorides, it was observed that the electronic and steric properties of the acyl chloride determine whether mono- or di-acylation occurs. nih.govnih.gov For instance, certain acyl chlorides favor the formation of mono-acylated thioureas, while others lead to symmetric di-acylated derivatives. nih.gov This suggests that for 1-aminoimidazolidine-2-thione, acylation could potentially occur at the endocyclic nitrogen atoms or the exocyclic amino group, with the specific outcome depending on the reaction conditions and the acylating agent used. The synthesis of mono-acylated thioureas can be challenging, as the formation of di-acylated compounds is often favored, even when using the acyl chloride as the limiting reagent. nih.gov

A series of asymmetric di-acylthioureas have been successfully prepared by reacting a mono-acylated imidazolidine-2-thione derivative with a second, different acyl chloride. nih.govnih.gov This highlights the synthetic utility of the mono-acylated intermediates.

| Reactant 1 | Acyl Chloride | Product Type | Reference |

|---|---|---|---|

| Imidazolidine-2-thione | 4-Anisoyl chloride | Symmetric di-acylthiourea | nih.gov |

| Imidazolidine-2-thione | 2-Furoyl chloride | Symmetric di-acylthiourea | nih.gov |

| Imidazolidine-2-thione | 2-Thenoyl chloride | Symmetric di-acylthiourea | nih.gov |

| Benzoyl imidazolidin-2-thione | Various acyl chlorides | Asymmetric di-acylthiourea | nih.govnih.gov |

The imidazolidine-2-thione moiety contains a thiourea (B124793) functional group, which can exist in tautomeric thione and thiol forms. This allows for alkylation to occur at either a nitrogen or a sulfur atom. The sulfur atom, being a soft nucleophile, is generally the preferred site for alkylation in reactions with soft electrophiles like alkyl halides. nih.gov

In related heterocyclic systems, such as furanose-fused oxazolidine-2-thiones, copper-catalyzed S-arylation with aryl iodides has been shown to be chemoselective, yielding the S-arylated products. nih.gov This preference for S-alkylation is a common feature in the chemistry of thiourea-containing heterocycles. For 1-aminoimidazolidine-2-thione, it is expected that alkylation would primarily occur at the exocyclic sulfur atom to form an isothiourea derivative. The specific conditions of the reaction, such as the choice of base and solvent, would be critical in directing the regioselectivity of the alkylation.

Ring Transformations and Rearrangements

The 1-aminoimidazolidine-2-thione ring system can undergo several interesting and synthetically useful transformations and rearrangements. These reactions often involve the interplay between the nitrogen and sulfur atoms within the heterocyclic core.

A significant rearrangement reaction involving N-aminoimidazolidine-2-thione derivatives is the Dimroth-type N/S-interchange. This reaction leads to the transformation of the N-aminoimidazolidine-2-thione ring into a 2-hydrazonothiazolidine fragment. nih.govscispace.comrsc.orgrsc.org This rearrangement has been utilized in the synthesis of novel 2-hydrazonoimidazo[4,5-d]thiazolone derivatives. nih.govscispace.comrsc.orgrsc.org

The reaction is typically induced by acid. nih.govrsc.org For example, the rearrangement of certain thioglycoluril derivatives (which contain the N-aminoimidazolidine-2-thione core) was successfully carried out in a mixture of methanol (B129727) and concentrated hydrochloric acid at room temperature. rsc.org In contrast, treatment with bases such as sodium methylate or potassium hydroxide (B78521) did not yield the rearranged products. rsc.org

| Starting Material | Reagent/Conditions | Outcome | Reference |

|---|---|---|---|

| N-aminothioglycoluril derivative | Sodium methylate or potassium hydroxide in methanol | No rearrangement | rsc.org |

| N-aminothioglycoluril derivative | Concentrated HCl at room temperature | Rearrangement observed | rsc.org |

| N-aminothioglycoluril derivative | Methanol/concentrated HCl (1:1) at room temperature for 2 hours | Optimal conditions for rearrangement | rsc.org |

| N-aminothioglycoluril derivative | Acetic acid or formic acid | No rearrangement | rsc.org |

The plausible mechanism for the Dimroth-type N/S-interchange involves an initial opening of the imidazolidinethione ring. nih.govscispace.comrsc.org This ring-opening is thought to be facilitated by acid treatment. Following the cleavage of the ring, a recyclization step occurs, but in this instance, the sulfur atom acts as the nucleophilic center, leading to the formation of a new thiazolidine (B150603) ring. nih.govscispace.comrsc.org

In a related system, it has been proposed that deprotonation of a thioglycoluril derivative can lead to the formation of an anion that undergoes a neighboring ring opening followed by reclosure at the sulfur atom. nih.govrsc.org This suggests that the flexibility of the imidazolidinethione ring allows for cleavage and subsequent recyclization to form different heterocyclic systems. The driving force for these rearrangements can be the formation of a thermodynamically more stable product.

The imidazolidine (B613845) ring system, including derivatives of 1-aminoimidazolidine-2-thione, can be synthesized through the contraction of larger heterocyclic rings, such as the 1,2,4-triazine (B1199460) ring. researchgate.net This synthetic strategy has been employed in a one-pot method for the synthesis of 2-hydrazonoimidazo[4,5-d]thiazolone derivatives. nih.govscispace.comrsc.orgrsc.org

The process involves an acid-induced sequence that begins with the formation of a hydrazone from a 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazinone and an aromatic aldehyde. This is followed by the contraction of the triazine ring to form an imidazolidine ring. nih.govscispace.comrsc.orgrsc.org This tandem reaction, which combines hydrazone formation with triazine ring contraction, is a powerful tool for the synthesis of complex heterocyclic structures containing the imidazolidine core. researchgate.net This approach has been used to prepare N-(benzylideneamino)thioglycolurils, which are precursors for further transformations. researchgate.net

| Compound Name |

|---|

| 1-Aminoimidazolidine-2-thione |

| Imidazolidine-2-thione |

| 4-Anisoyl chloride |

| 2-Furoyl chloride |

| 2-Thenoyl chloride |

| Benzoyl imidazolidin-2-thione |

| Dimethylacetamide |

| Aryl iodide |

| N-aminothioglycoluril |

| 2-hydrazonoimidazo[4,5-d]thiazolone |

| Sodium methylate |

| Potassium hydroxide |

| 3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazinone |

| N-(benzylideneamino)thioglycoluril |

Reactivity of Functional Groups (e.g., Thione, Imino, Amino Moieties)

The 1-amino group, being part of a hydrazine-like N-N bond, is a strong nucleophilic center. The endocyclic nitrogen (N3) also possesses nucleophilic character. The thione group (C=S) can exhibit tautomerism, existing in equilibrium with a thiol form, which allows for reactions at the sulfur atom.

The nucleophilicity of the nitrogen atoms is demonstrated in acylation reactions. While studies on the parent imidazolidine-2-thione show it can be mono- or di-acylated depending on the nature of the acylating agent and reaction conditions, the exocyclic amino group of 1-Aminoimidazolidine-2-thione is expected to be a primary site of reaction due to its high reactivity. nih.gov For instance, the reaction of imidazolidine-2-thione with various acyl chlorides in dimethylacetamide can lead to mono- or di-acylated products. nih.gov The outcome is influenced by the electronic and steric properties of the acyl chloride, with electron-withdrawing groups favoring mono-acylation. nih.gov

The thione group's sulfur atom is also a key reactive site, particularly after deprotonation or in its thiol tautomeric form. It can readily undergo alkylation. For example, in a related derivative, 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione, the thione moiety can be S-benzylated by reacting it with benzyl (B1604629) bromide in the presence of a base. semanticscholar.org This highlights the sulfur atom's capacity to act as a nucleophile, a fundamental step in many subsequent cyclization reactions.

Reactions with Amino Nucleophiles

Due to the inherent nucleophilicity of its own amino group, reactions of 1-Aminoimidazolidine-2-thione with external amino nucleophiles typically require the molecule to act as an electrophile. The C2 carbon, bonded to two nitrogen atoms and a sulfur atom, is the most prominent electrophilic center.

A notable reaction demonstrating this electrophilicity is the nucleophilic displacement at the C2 position. In a study involving 1-(4H-3,1-benzoxazin-2-yl)imidazolidin-2-thione, treatment with hydrazine (B178648) hydrate (B1144303) or methylhydrazine resulted in the displacement of the imidazolidin-2-thione group. semanticscholar.org This transformation proceeds via nucleophilic attack of the external hydrazine on the C2 carbon of the imidazolidine ring, leading to the formation of a hydrazine derivative and releasing the imidazolidin-2-thione as a leaving group. semanticscholar.org This reactivity showcases the potential for functionalizing molecules by using the imidazolidin-2-thione scaffold as a reactive intermediate that can be substituted by potent nucleophiles like hydrazines.

Subsequent Ring Closure Reactions of Functionalized Imidazolidines to Fused Heterocycles

The poly-functional nature of 1-Aminoimidazolidine-2-thione and its derivatives makes it an excellent precursor for the synthesis of complex, fused heterocyclic systems. These reactions often involve a sequence of functionalization followed by an intramolecular cyclization.

One prominent strategy involves using derivatives with multiple nucleophilic sites that can react with bifunctional electrophiles. For example, 1-hydrazino-imidazolidine-2,4-dithiones, which are structurally related to 1-Aminoimidazolidine-2-thione, react with α-bromoacetophenones. rsc.orgrsc.org The reaction likely proceeds through initial S-alkylation of the thione group, followed by intramolecular condensation between the newly introduced carbonyl group and a ring nitrogen or the exocyclic hydrazine nitrogen, ultimately forming fused Imidazo[2,1-b] rsc.orgrsc.orgrsc.orgthiadiazines. rsc.orgrsc.org

Another powerful method for constructing fused systems utilizes carbon disulfide. In a multi-step synthesis, 2-[(imidazolidin-2-ylideneamino)methyl]-anilines, which feature an exocyclic C=N bond analogous to the amino group, are treated with carbon disulfide in the presence of triethylamine (B128534). researchgate.netscience24.com This reaction leads to the formation of complex polycyclic structures, namely 2,3-dihydro-12H-imidazo[2',1':4,5] rsc.orgrsc.orgscialert.netthiadiazino[2,3-b]quinazolin-5-thiones. researchgate.netscience24.com The mechanism involves the reaction of the amine functionalities with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization to build the fused thiadiazine ring.

The following table summarizes representative ring closure reactions leading to fused heterocycles from imidazolidine derivatives.

| Starting Imidazolidine Derivative | Reagent(s) | Fused Heterocycle Product | Reference |

|---|---|---|---|

| 1-Hydrazino-imidazolidine-2,4-dithiones | α-Bromoacetophenones | Imidazo[2,1-b] rsc.orgrsc.orgrsc.orgthiadiazines | rsc.orgrsc.org |

| 2-[(Imidazolidin-2-ylideneamino)methyl]-anilines | Carbon Disulfide / Triethylamine | 2,3-dihydro-12H-imidazo[2',1':4,5] rsc.orgrsc.orgscialert.netthiadiazino[2,3-b]quinazolin-5-thiones | researchgate.netscience24.com |

Redox Chemistry of the Thione Moiety

The thione moiety is redox-active and can participate in electron transfer processes. The sulfur atom can be oxidized or reduced, leading to significant structural and electronic changes in the molecule.

Oxidation of the thione group can lead to the formation of a disulfide bond (S-S), resulting in the dimerization of the parent molecule. This type of oxidative coupling is observed in related heterocyclic thiones, such as 4-monosubstituted thiazolidinedithiones, which are susceptible to oxidation to form bis(dihydrothiazol-5-yl) disulfides. rsc.org A similar transformation is plausible for 1-Aminoimidazolidine-2-thione under appropriate oxidizing conditions.

The redox behavior of imidazole-2-thione systems has been investigated using electrochemical methods like cyclic voltammetry. In a study on an imidazole-2-thione-fused 1,4-dihydro-1,4-diphosphinine, a reversible two-electron oxidation/reduction cycle was demonstrated. nih.gov The process involves the oxidation of an anionic form of the molecule, leading to a P-P coupled dimer. This dimer can then be reduced back to the monomeric anion, showcasing a robust and reversible chemical switch. nih.gov While this system contains phosphorus, the study highlights the integral role of the imidazole-2-thione core in stabilizing the radical intermediates and facilitating the electron transfer process. This suggests that the thione group in 1-Aminoimidazolidine-2-thione can similarly mediate redox processes, making it a candidate for applications in materials science and electrochemistry. nih.gov

Design and Synthesis of Advanced 1 Aminoimidazolidine 2 Thione Analogues and Conjugates

N- and C-Nucleoside Derivatives

The synthesis of nucleoside analogues is a significant area of medicinal chemistry, and the imidazolidine-2-thione scaffold has been explored for this purpose. Chiral N- and C-nucleoside derivatives of imidazolidine-2-thione are particularly noteworthy as they have been reported as valuable precursors for creating azidonucleosides and fluoronucleosides, which are known for their potential bioactivity. researchgate.netscialert.netscispace.com

The general and most common method for the synthesis of N-nucleosides is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction. wikipedia.org This method involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, such as an acyl-protected ribose, in the presence of a Lewis acid. wikipedia.org The use of an acyl-protected sugar typically leads to the selective formation of the β-anomer due to neighboring group participation, which is crucial for biological activity. wikipedia.org

C-nucleosides, where the sugar moiety is linked to the heterocycle via a C-C bond, are more stable to enzymatic cleavage than their N-nucleoside counterparts. Their synthesis is more complex and often involves either building the heterocyclic ring onto a C1-functionalized sugar or coupling a pre-formed heterocycle with a suitable sugar derivative. beilstein-journals.org A common strategy involves the nucleophilic addition of a lithiated heterocycle to a protected D-ribonolactone. beilstein-journals.org For instance, "reversed" C-nucleosides have been synthesized by reacting C-6 aldehydes of acetylated galactopyranose with substituted O-phenylenediamine to form a benzimidazole (B57391) ring system attached to the sugar. rsc.org While not directly involving 1-aminoimidazolidine-2-thione, these methods illustrate the established strategies that can be adapted to create its C-nucleoside derivatives.

Bis-imidazolidineiminothione Derivatives

The synthesis of dimeric structures, specifically bis-imidazolidineiminothiones, has been achieved through cycloaddition reactions. These compounds feature two imidazolidineiminothione rings connected by a linker.

A primary synthetic route involves the reaction of two equivalents of a substituted N-aryl cyanothioformamide with one equivalent of a di-isocyanate or di-isothiocyanate derivative. scialert.net This reaction leads to the formation of bis-imidazolidineiminothiones with varying substituents at the N-1 position and different linkers between the N-3 atoms of the two heterocyclic rings. scialert.net The structures of these synthesized bis-compounds are typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry, along with elemental analysis. scialert.netresearchgate.net

Table 1: Synthesis of Bis-imidazolidineiminothione Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| N-Arylcyanothioformamide (2 equiv.) | Di-isocyanate (1 equiv.) | Bis-imidazolidineiminothione | scialert.net |

| N-Arylcyanothioformamide (2 equiv.) | Di-isothiocyanate (1 equiv.) | Bis-imidazolidinedithione | scialert.net |

Hybrid Scaffolds (e.g., Imidazole-2-thiones linked to Acenaphthylenones)

Hybrid scaffolds are molecules that combine two or more different structural motifs to achieve enhanced or dual functionalities. A notable example is the synthesis of imidazole-2-thiones linked to acenaphthylenone. niscpr.res.innih.gov

These hybrid molecules have been synthesized by reacting N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamides with various 2-bromo-1-substituted-ethan-1-ones. niscpr.res.in The reaction is typically carried out in ethanol (B145695) and catalyzed by triethylamine (B128534) (Et3N), producing 2-((3,5-disubstituted-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones in good yields, ranging from 69% to 92%. niscpr.res.in The structural elucidation of these newly formed hybrid compounds relies on comprehensive analysis using IR, NMR, and mass spectrometry. niscpr.res.in

Table 2: Synthesis of Imidazole-2-thione-Acenaphthylenone Hybrids

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |

|---|

Development of Chiral Imidazolidine-2-thione Derivatives

The development of chiral imidazolidine-2-thione derivatives is of significant interest due to their potential applications in asymmetric synthesis and as chiral ligands. researchgate.netscispace.com Several synthetic strategies have been established to produce these optically active compounds.

One method involves the condensation reaction of various thiourea (B124793) derivatives with an alpha-hydroxy ketone. researchgate.net This approach can lead to atropisomeric N-aryl imidazole-2-thiones, where chirality arises from restricted rotation around the N-C bond. researchgate.net The resulting chiral atropisomers can often be separated and analyzed using high-performance liquid chromatography (HPLC) with chiral selectors. researchgate.net

Another approach enables the direct synthesis of optically active 1-(2-alkoxyethyl)-4-phenylimidazolidine-2-thiones. This process utilizes a chiral reducing agent in catalytic amounts, thereby avoiding the need for classical resolution procedures. researchgate.net

Furthermore, chiral imidazolidine-2-thiones can be synthesized starting from enantiomerically pure precursors. For example, chiral 1,2-diamines, such as trans-1,2-diaminocyclohexane, can be used as starting materials to construct the chiral imidazolidine (B613845) ring system. nih.gov The reaction of such chiral diamines with carbon disulfide or its equivalents leads to the formation of the corresponding chiral imidazolidine-2-thiones, preserving the stereochemistry of the starting material. scialert.netnih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1-Aminoimidazolidine-2-thione |

| Azidonucleosides |

| Fluoronucleosides |

| N-Aryl cyanothioformamide |

| Di-isocyanate |

| Di-isothiocyanate |

| Bis-imidazolidineiminothione |

| Bis-imidazolidinedithione |

| N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamide |

| 2-Bromo-1-substituted-ethan-1-one |

| 2-((3,5-Disubstituted-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)imino)acenaphthylen-1(2H)-one |

| Triethylamine |

| N-Aryl imidazole-2-thione |

| Alpha-hydroxy ketone |

| 1-(2-Alkoxyethyl)-4-phenylimidazolidine-2-thione |

| trans-1,2-Diaminocyclohexane |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1-aminoimidazolidine-2-thione in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, a complete structural assignment can be achieved.

¹H NMR

The proton NMR (¹H NMR) spectrum provides information about the number of different types of protons and their neighboring environments. For 1-aminoimidazolidine-2-thione, the structure contains protons on the heterocyclic ring methylene (B1212753) groups (-CH₂-CH₂-), the exocyclic amino group (-NH₂), and the ring nitrogen (NH).

In a deuterated solvent like DMSO-d₆, the spectrum would be expected to show distinct signals for the methylene protons of the imidazolidine (B613845) ring. Due to the substitution at the N-1 position, the two methylene groups (C4-H₂ and C5-H₂) are chemically non-equivalent, which may result in complex multiplets. The protons of the amino group and the ring NH would appear as exchangeable peaks, with their chemical shifts being sensitive to solvent, concentration, and temperature. For the parent compound, imidazolidine-2-thione, the four equivalent methylene protons appear as a singlet at approximately 3.40 ppm, while the two NH protons give a singlet at 6.98 ppm in DMSO-d₆. researchgate.net The introduction of the amino group at the N-1 position breaks this symmetry, leading to more complex splitting patterns.

Table 1: Expected ¹H NMR Chemical Shifts for 1-Aminoimidazolidine-2-thione

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| -CH₂- (ring) | 3.0 - 3.8 | Multiplet (m) | Two non-equivalent methylene groups are expected, leading to complex coupling. |

| -NH₂ (amino) | Variable | Singlet (s, broad) | Position and broadening are dependent on solvent and exchange rate. |

¹³C NMR

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. 1-aminoimidazolidine-2-thione has three distinct carbon signals: one for the thiocarbonyl group (C=S) and two for the methylene carbons (-CH₂) in the ring.

The thiocarbonyl carbon is characteristically deshielded and appears at a high chemical shift, typically in the range of 180-185 ppm. For instance, the C=S carbon in the parent imidazolidine-2-thione appears at 182.6 ppm. researchgate.net The two methylene carbons in the ring are expected to have slightly different chemical shifts due to the asymmetry introduced by the amino substituent. These would typically appear in the 40-50 ppm range. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for 1-Aminoimidazolidine-2-thione

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=S (Thione) | 180 - 185 | The most downfield signal, characteristic of a thiocarbonyl group. researchgate.net |

| -CH₂- (C4) | 40 - 50 | The chemical environment is influenced by the adjacent substituted nitrogen. |

Two-Dimensional NMR Techniques (e.g., ¹H,¹H-COSY, HSQC)

Two-dimensional (2D) NMR techniques are invaluable for making unambiguous assignments of the ¹H and ¹³C signals, especially for molecules with overlapping proton signals.

¹H,¹H-COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-aminoimidazolidine-2-thione, a COSY spectrum would show cross-peaks between the protons of the two methylene groups (-CH₂-CH₂-), confirming their connectivity within the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached. magritek.com This allows for the definitive assignment of the ¹³C signals for the two non-equivalent methylene groups by correlating them with their respective, previously assigned proton signals. magritek.comresearchgate.net For example, a cross-peak in the HSQC spectrum would directly link a specific proton multiplet in the ¹H spectrum to a specific carbon peak in the ¹³C spectrum. magritek.com

Infrared (IR) Spectroscopy (FT-IR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The FT-IR spectrum of 1-aminoimidazolidine-2-thione is expected to show characteristic absorption bands for its key functional groups.

The N-H stretching vibrations from the ring NH and the exocyclic NH₂ group are expected to appear as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methylene groups will be observed just below 3000 cm⁻¹. The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak, though it can be weaker and more variable than a carbonyl (C=O) stretch. In related thioamides and thioureas, this band often appears in the 1025–1225 cm⁻¹ region. niscpr.res.in A study of the parent imidazolidine-2-thione assigns a key band with C=S character below 600 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for 1-Aminoimidazolidine-2-thione

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

|---|---|---|---|

| N-H | Stretching | 3100 - 3400 | Bands from both the ring NH and the amino NH₂ group are expected. niscpr.res.in |

| C-H | Stretching | 2850 - 2960 | Aliphatic C-H stretching from the -CH₂- groups. sapub.org |

| N-H | Bending | 1590 - 1650 | Scissoring vibration of the amino group. |

| C-N | Stretching | 1250 - 1350 | Stretching vibration of the carbon-nitrogen bonds in the ring. |

Mass Spectrometry (MS and ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound. For 1-aminoimidazolidine-2-thione (C₃H₇N₃S), the calculated molecular weight is approximately 117.04 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 117. Electrospray ionization (ESI-MS), a softer ionization technique, would typically show the protonated molecular ion ([M+H]⁺) at m/z 118. nih.gov

Analysis of the fragmentation pattern in the mass spectrum provides structural information. Plausible fragmentation pathways for 1-aminoimidazolidine-2-thione could include:

Loss of the amino group (-NH₂) to give a fragment at m/z 101.

Cleavage of the imidazolidine ring, leading to various smaller charged fragments.

Loss of a thioformyl (B1219250) radical (•CHS) or related sulfur-containing species.

Dual-stage mass spectrometry (MS/MS) can be used to select the molecular ion and fragment it further, providing more detailed structural information and confirming the connectivity of the atoms within the molecule. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Compound Derivative | Solvent | Property Observed | Reference |

| 1,3-dithiole-2-thione (B1293655) derivative | THF-water | Weak fluorescence | momap.net.cn |

| 1,3-dithiol-2-one (B14740766) derivative | THF-water | Strong fluorescence | momap.net.cn |

X-ray Crystallography (Single-Crystal and Powder Diffraction)

X-ray crystallography is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ijcrt.org

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to obtain information about the unit cell dimensions of a material. wikipedia.org It is a powerful technique for characterizing and identifying different solid forms of a compound, including polymorphs and solvates. americanpharmaceuticalreview.com The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a particular crystalline structure. researchgate.net While single-crystal diffraction provides more detailed structural information, powder diffraction is valuable for routine characterization and for analyzing samples that are not available as single crystals. wikipedia.org

| Technique | Information Obtained | Application Example | Reference |

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles | Confirmation of indolyl-triazolo-thiadiazole structure | mdpi.com |

| Powder X-ray Diffraction | Crystalline phase identification, unit cell dimensions | Characterization of different solid forms of a material | americanpharmaceuticalreview.com |

Advanced Fluorescence Spectroscopies (e.g., Fluorescence Lifetimes, Quantum Yields)

Fluorescence spectroscopy provides insights into the electronic excited states of molecules. horiba.com

Fluorescence Lifetimes: The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. horiba.com It is an intrinsic property of a fluorophore and can be influenced by its local environment. wikipedia.org Techniques like time-correlated single-photon counting (TCSPC) are used to measure fluorescence lifetimes. horiba.com For example, two-photon fluorescence lifetime imaging (2P-FLIM) has been used to measure the fluorescence decay times of dyes in living cells. picoquant.com

Quantum Yields: The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. edinst.com It provides a measure of the efficiency of the fluorescence process. The quantum yield can be determined using a comparative method with a well-characterized standard. horiba.com Studies on related thione and selone complexes have shown that their quantum yields in the crystalline state can be determined, with values being influenced by the specific ions present in the complex. rsc.org For instance, the quantum yield of certain anilino naphthalene (B1677914) sulfonic acids was found to be significantly enhanced upon inclusion in cyclodextrins. nih.gov

| Parameter | Definition | Measurement Technique Example | Reference |

| Fluorescence Lifetime | Average time in the excited state | Time-Correlated Single-Photon Counting (TCSPC) | horiba.com |

| Quantum Yield | Ratio of photons emitted to photons absorbed | Comparative method with a standard | horiba.com |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then compared to the theoretical values calculated from the molecular formula. This analysis is crucial for confirming the identity and purity of a synthesized compound. For various heterocyclic compounds, elemental analysis is a standard characterization method used alongside spectroscopic techniques. researchgate.netlgcstandards.com A certificate of analysis for a related compound, 1-Amino-imidazolidine-2,4-dione, lists the expected and found percentages for carbon, hydrogen, and nitrogen, confirming its composition. lgcstandards.com

| Element | Theoretical % (for C3H5N3O2) | Found % | Reference | | --- | --- | --- | | Carbon (C) | 31.42 | - | lgcstandards.com | | Hydrogen (H) | 4.32 | - | lgcstandards.com | | Nitrogen (N) | 36.44 | - | lgcstandards.com | Note: The "Found %" values are specific to the lot number in the referenced certificate of analysis and are provided as an example of how such data is presented.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Reduction Potentials)

Electrochemical techniques are employed to study the redox properties of a molecule, providing information about its ability to accept or donate electrons.

Cyclic Voltammetry (CV): CV is a widely used electrochemical technique to investigate the reduction and oxidation processes of a species. biologic.net The experiment involves scanning the potential of an electrode and measuring the resulting current. libretexts.org The resulting voltammogram provides information about the redox potentials and the reversibility of the electron transfer processes. unt.edu For example, the electrochemical properties of some compounds are evaluated using CV in a DMF solution with a supporting electrolyte. researchgate.net The electrochemical behavior of thiosemicarbazones and their copper(II) complexes has been investigated using cyclic voltammetry, revealing quasi-reversible diffusion-controlled processes for the Cu(II)/Cu(I) redox system. nih.gov

Reduction Potentials: The reduction potential is a measure of a species' tendency to acquire electrons and be reduced. libretexts.org Standard reduction potentials are typically measured relative to a standard hydrogen electrode (SHE). libretexts.org The reduction potentials of a compound can be determined from its cyclic voltammogram. researchgate.net For instance, the one-electron reduction potential of NAD+ has been determined to be -0.94 V. nih.gov These potentials are crucial for understanding the electrochemical behavior of a compound and its potential applications in areas like redox flow batteries. mdpi.com

| Technique/Parameter | Information Provided | Example Application | Reference |

| Cyclic Voltammetry (CV) | Redox potentials, reversibility of electron transfer | Studying the electrochemical behavior of thiosemicarbazone complexes | nih.gov |

| Reduction Potential | Tendency of a species to be reduced | Determining the one-electron reduction potential of NAD+ | nih.gov |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of molecules like 1-aminoimidazolidine-2-thione. researchgate.netchemrxiv.org These methods allow for the detailed exploration of molecular structure, stability, and reactivity from first principles. chemrxiv.org A variety of DFT functionals, such as B3LYP, M06-2X, and PBE0, are often used in conjunction with different basis sets to achieve a balance between computational cost and accuracy. cam.ac.ukmdpi.commdpi.com

Geometry optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule by minimizing its total energy. researchgate.netqcware.com For 1-aminoimidazolidine-2-thione, this process reveals crucial information about bond lengths, bond angles, and dihedral angles that define its shape. banglajol.info DFT methods are commonly employed for this purpose, providing insights into the planarity or non-planarity of the imidazolidine (B613845) ring and the orientation of the amino group. arxiv.org

Electronic structure analysis, often performed after geometry optimization, provides a deeper understanding of the electron distribution within the molecule. researchgate.net Techniques such as Natural Bond Orbital (NBO) analysis can be used to investigate intramolecular interactions, charge delocalization, and the nature of the chemical bonds. nih.govresearchgate.net The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energies of these orbitals and their energy gap are key indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. banglajol.infozsmu.edu.ua

Table 1: Illustrative Data from Geometry Optimization and Electronic Structure Analysis

| Parameter | Typical Computational Method | Information Yielded |

| Bond Lengths (Å) | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the equilibrium distances between bonded atoms. banglajol.info |

| Bond Angles (°) | DFT (e.g., M06-2X/6-311+G(d,p)) | Defines the angles between adjacent bonds. mdpi.com |

| Dihedral Angles (°) | DFT (e.g., B3LYP/6-311++G(d,p)) | Describes the conformation and spatial arrangement of atoms. banglajol.info |

| HOMO-LUMO Gap (eV) | TD-DFT | Indicates chemical reactivity and electronic transition energy. researchgate.net |

| NBO Charges | NBO Analysis | Reveals the charge distribution on individual atoms. nih.gov |

This table is for illustrative purposes; specific values would be obtained from detailed computational studies.

Computational methods are extensively used to calculate the thermodynamic properties of molecules, including their Gibbs free energies. These calculations are vital for determining the relative stabilities of different isomers, tautomers, or conformers of 1-aminoimidazolidine-2-thione. mdpi.com By comparing the Gibbs energies of various possible structures, researchers can predict which forms are most likely to exist under specific conditions.

The choice of computational method can significantly impact the accuracy of these energy calculations. mdpi.com While methods like B3LYP are widely used, they can sometimes provide less accurate reaction energies compared to other functionals like M06-2X or composite methods like G3. mdpi.com Comparisons between different DFT functionals and even higher-level ab initio methods are often performed to ensure the reliability of the predicted stabilities. mdpi.comnih.gov These calculations are crucial for understanding the thermodynamics of reactions involving 1-aminoimidazolidine-2-thione and for interpreting experimental outcomes. researchgate.net

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. cam.ac.ukmdpi.com DFT methods can be used to calculate various spectroscopic properties, including:

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, allows for the calculation of nuclear magnetic shielding tensors, which can be converted to chemical shifts (δ) for ¹H and ¹³C NMR spectra. mdpi.comresearchgate.net These theoretical spectra can be invaluable for assigning the signals in experimental NMR data. mdpi.commdpi.com

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.netconicet.gov.ar This provides insight into the electronic structure and the nature of the orbitals involved in the transitions. conicet.gov.ar

Table 2: Predicted Spectroscopic Parameters for a Hypothetical Isomer of 1-Aminoimidazolidine-2-thione

| Spectroscopic Technique | Calculated Parameter | Typical Computational Level |

| ¹³C NMR | Chemical Shift (ppm) | GIAO-DFT (e.g., PBE0/6-311+G(2d,p)) mdpi.com |

| ¹H NMR | Chemical Shift (ppm) | GIAO-DFT (e.g., B3LYP/6-31+G(d,p)) researchgate.net |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) researchgate.net |

| UV-Vis Spectroscopy | Excitation Energy (nm) | TD-DFT (e.g., B3LYP/6-31+G(d,p)) conicet.gov.ar |

This table is for illustrative purposes; specific values would be obtained from detailed computational studies.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the step-by-step pathways of chemical reactions, offering insights that are often difficult to obtain through experiments alone. researchgate.netarxiv.org For 1-aminoimidazolidine-2-thione, this includes understanding how it participates in reactions, what intermediates are formed, and what energy barriers must be overcome.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. chemrxiv.org Identifying and characterizing the transition state structure is key to understanding the mechanism and predicting the rate of a chemical reaction. nih.govnih.gov Computational methods, particularly DFT, are used to locate these transient structures on the potential energy surface. iyte.edu.trrsc.org

Transition state analysis involves calculating the energy barrier (activation energy) of a reaction, which is the energy difference between the reactants and the transition state. nih.gov A lower energy barrier implies a faster reaction. By modeling the transition states for different possible reaction pathways, chemists can determine the most likely mechanism. researchgate.netnih.gov This analysis can reveal, for example, whether a reaction proceeds through a concerted or a stepwise mechanism. nih.gov

1-Aminoimidazolidine-2-thione can potentially exist in different tautomeric forms and conformations, and understanding their interplay is crucial for predicting its chemical behavior.

Tautomerism: This compound can exhibit thione-thiol tautomerism, where a proton migrates from a nitrogen atom to the sulfur atom, resulting in the formation of a thiol isomer (-N=C-SH). nih.govscirp.org Quantum chemical calculations are used to determine the relative energies and stabilities of the thione and thiol tautomers. mdpi.comnih.gov Factors such as the solvent environment can influence the position of the tautomeric equilibrium, and these effects can be modeled using computational approaches like the Polarizable Continuum Model (PCM). zsmu.edu.uamdpi.com In many similar heterocyclic thione systems, the thione form is found to be the most stable tautomer in the gas phase. nih.gov

Conformational Analysis: This involves identifying all possible spatial arrangements (conformers) of the molecule that arise from rotation around single bonds and calculating their relative energies. conicet.gov.arsapub.orgnih.gov For 1-aminoimidazolidine-2-thione, this would include analyzing the puckering of the five-membered ring and the orientation of the exocyclic amino group. By constructing a potential energy surface, the most stable conformers (global and local minima) can be identified, providing a comprehensive picture of the molecule's flexibility and preferred shapes. sapub.orgnih.gov

Molecular Modeling and Docking Studies

Molecular modeling is fundamental to understanding the three-dimensional structure and conformational possibilities of 1-Aminoimidazolidine-2-thione. Structural optimization is typically achieved using DFT methods, such as the B3LYP functional with a 6-311+G(d,p) basis set, which provide a balance of accuracy and computational efficiency for studying such heterocyclic systems. researchgate.net These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, defining the molecule's most stable conformation.

Molecular docking simulations are computational procedures used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This technique is crucial for structure-based drug design. For derivatives of related scaffolds like thiazoline-2-thione and imidazotriazole-based thiazolidinone, docking studies have successfully identified key binding interactions within the active sites of enzymes like Bovine Serum Albumin (BSA) and acetylcholinesterase. nih.govmdpi.com

In a hypothetical docking study of 1-Aminoimidazolidine-2-thione, the molecule would be positioned within the active site of a relevant biological target. The simulation would calculate the binding energy, with more negative values indicating a more favorable interaction. nih.gov The results would highlight the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent contacts with the ligand, providing insight into its potential biological activity. mdpi.comnih.gov

Table 1: Predicted Optimized Geometrical Parameters for 1-Aminoimidazolidine-2-thione from a Representative DFT Calculation

This table presents hypothetical data illustrative of what a DFT/B3LYP study would yield for the key structural parameters of the molecule.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| C2=S6 | 1.695 | N1-C2-N3 | 109.5 |

| C2-N1 | 1.380 | S6=C2-N1 | 125.2 |

| C2-N3 | 1.375 | C2-N1-C5 | 112.0 |

| N1-N7 | 1.410 | C2-N3-C4 | 111.8 |

| C4-C5 | 1.540 | N1-C5-C4 | 103.0 |

| N3-H | 1.010 | N3-C4-C5 | 102.8 |

| N7-H | 1.012 | C2-N1-N7 | 118.0 |

Analysis of Molecular Interactions

The potential for forming molecular interactions, particularly hydrogen bonds, is a key determinant of a molecule's chemical and biological properties. nih.gov 1-Aminoimidazolidine-2-thione possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors.

Hydrogen Bond Donors: The molecule has two primary hydrogen bond donor sites: the N-H group within the imidazolidine ring and the terminal amino (-NH₂) group.

Hydrogen Bond Acceptors: The most significant hydrogen bond acceptor is the sulfur atom of the thione group (C=S). Thioamides are known to be effective, albeit sometimes weaker, hydrogen bond acceptors compared to their oxoamide (B1213200) counterparts. chemrxiv.org The nitrogen atoms can also act as acceptors depending on their protonation state and environment.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and the underlying electronic structure corresponding to the Lewis picture of bonding. uni-muenchen.deresearchgate.net By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability arising from electron delocalization. uni-muenchen.de For 1-Aminoimidazolidine-2-thione, significant interactions would be expected between the lone pairs of the sulfur and nitrogen atoms and the antibonding orbitals of adjacent bonds. The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated using second-order perturbation theory, with higher E(2) values indicating stronger interactions. uni-muenchen.de

Table 2: Representative NBO Analysis - Second-Order Perturbation Theory for 1-Aminoimidazolidine-2-thione

This table illustrates the type of hyperconjugative interactions and their stabilization energies (E(2)) that would be identified in an NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) S6 | π(N1-C2) | 25.5 |

| LP(1) S6 | π(N3-C2) | 24.8 |

| LP(1) N7 | σ(N1-C2) | 5.2 |

| σ(C4-C5) | σ(N1-C5) | 3.1 |

| σ(N3-H) | σ*(C2-N1) | 2.5 |

*LP denotes a lone pair orbital.

Nucleophilicity and Reactivity Predictions

Computational methods are invaluable for predicting the reactivity of a molecule. The nucleophilicity of 1-Aminoimidazolidine-2-thione is of particular interest, as it determines how the molecule will behave in many chemical reactions. The compound possesses multiple potential nucleophilic centers, primarily the thione sulfur atom and the exocyclic amino nitrogen, a characteristic known as ambident nucleophilicity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a visual guide to the charge distribution around a molecule and is used to predict how it will interact with charged species. uni-muenchen.demdpi.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, highlighting the most probable nucleophilic sites. chemrxiv.org For 1-Aminoimidazolidine-2-thione, the MEP surface would show a significant negative potential around the sulfur atom and a lesser negative potential around the exocyclic nitrogen. Regions of positive potential (blue) would be located around the hydrogen atoms of the N-H groups, indicating sites susceptible to nucleophilic attack. mdpi.com

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. dergipark.org.tr

The HOMO represents the ability to donate an electron, and its location on a molecule indicates the most likely site for an electrophilic attack. dergipark.org.trsapub.org In 1-Aminoimidazolidine-2-thione, the HOMO is expected to be predominantly localized on the thione sulfur and the amino nitrogen, confirming these as the primary nucleophilic centers.

The LUMO represents the ability to accept an electron, and its location points to the most probable site for a nucleophilic attack on the molecule. dergipark.org.tr

The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, suggesting higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.gov

Conceptual DFT provides a set of global reactivity descriptors that quantify these properties.

Table 3: Global Reactivity Descriptors (Conceptual DFT)

This table defines key reactivity descriptors derived from HOMO and LUMO energies. The values are illustrative.

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy | EHOMO (~ -5.8 eV) | Electron-donating ability |

| LUMO Energy | ELUMO (~ -1.2 eV) | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO (~ 4.6 eV) | Chemical reactivity and stability nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / 2η | Propensity to accept electrons |

Emerging Applications and Future Research Directions in Synthetic and Materials Chemistry

Utilization as Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The auxiliary is then removed, having served its purpose of inducing a specific chirality. Imidazolidine-2-thiones are utilized as chiral auxiliaries in asymmetric synthesis. scialert.net The effectiveness of a chiral auxiliary is often determined by its ability to direct the formation of one stereoisomer over another, a concept measured by diastereomeric excess (d.e.) or enantiomeric excess (e.e.). york.ac.uk

In the realm of asymmetric synthesis, sulfur-containing chiral auxiliaries, such as those derived from 1-aminoimidazolidine-2-thione, have gained popularity. scielo.org.mx These auxiliaries can be synthesized from amino acids and are effective in various reactions, including aldol (B89426) reactions and alkylations. scielo.org.mxtcichemicals.com The underlying principle of using a chiral auxiliary involves covalently attaching it to a non-chiral substrate, creating a chiral environment that influences the stereochemical course of subsequent reactions. scielo.org.mx After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. york.ac.ukscielo.org.mx

For instance, in aldol reactions, N-acyl derivatives of sulfur-containing auxiliaries can lead to high diastereoselectivity. scielo.org.mxscielo.org.mx The choice of reaction conditions, such as the Lewis acid and base, can influence the stereochemical outcome, allowing for the selective synthesis of different stereoisomers. scielo.org.mx

Table 1: Key Concepts in Asymmetric Synthesis

| Term | Definition |

|---|---|

| Chiral Auxiliary | A stereogenic group temporarily incorporated into a compound to control the stereochemical outcome of a synthesis. wikipedia.org |

| Asymmetric Synthesis | A method to introduce a chiral center to a compound that initially lacks one. tcichemicals.com |

| Diastereomeric Excess (d.e.) | A measure of the predominance of one diastereomer over another. york.ac.uk |

| Enantiomeric Excess (e.e.) | A measure of the predominance of one enantiomer over another. york.ac.uk |

Role as Synthons for Diverse Heterocyclic Scaffolds

1-Aminoimidazolidine-2-thione serves as a versatile synthon for the construction of a wide array of heterocyclic compounds. nih.gov Heterocyclic chemistry is a significant field due to the prevalence of these structures in natural products and pharmaceutical agents. cem.com The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations.

The reactivity of the 1-aminoimidazolidine-2-thione core allows for its modification and incorporation into more complex heterocyclic systems. For example, it can undergo reactions like amidoalkylation to form bis-heterocyclic systems, which often exhibit enhanced biological activity. ineosopen.org The use of microwave irradiation has been shown to accelerate some of these synthetic transformations. cem.comineosopen.org

Furthermore, derivatives of imidazolidine-2-thione can be used to create various fused and non-fused heterocyclic compounds. nih.gov For instance, they can be key starting materials for the synthesis of thiazolo[3,2-a]pyrimidines and other related structures. nih.gov The ability to use 1-aminoimidazolidine-2-thione and its derivatives as building blocks for such a diverse range of heterocyclic scaffolds underscores their importance in medicinal chemistry and drug discovery. connectjournals.comresearchgate.net

Ligands in Catalysis (e.g., Asymmetric Catalysis)

In the field of catalysis, particularly asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance. nih.govrsc.org 1-Aminoimidazolidine-2-thione derivatives have the potential to act as such ligands. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. In asymmetric catalysis, chiral ligands are used to transfer their chirality to the substrate, leading to an enantiomerically enriched product. nih.govrsc.org

The nitrogen and sulfur atoms in the 1-aminoimidazolidine-2-thione scaffold provide potential coordination sites for metal ions. By modifying the structure of the parent compound, it is possible to create bidentate or polydentate ligands that can chelate to a metal center, forming a stable chiral catalyst. rsc.org These catalysts can then be employed in a variety of asymmetric transformations.

The effectiveness of a chiral ligand is often dependent on its steric and electronic properties, which can be fine-tuned by introducing different substituents. mdpi.com The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis, with the goal of achieving high enantioselectivity and catalytic efficiency for a broad range of reactions. kobe-u.ac.jpnih.gov

Development of Host Molecules for Molecular Recognition and Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of assembled molecular subunits or components. amu.ac.inuclouvain.be A key concept in this field is molecular recognition, which is the specific interaction between two or more molecules through non-covalent bonds. amu.ac.insioc-journal.cn Host-guest chemistry, a branch of supramolecular chemistry, involves the design of host molecules that can selectively bind to specific guest molecules. nih.govbbau.ac.in

The structure of 1-aminoimidazolidine-2-thione provides a scaffold that can be elaborated into more complex host molecules. By incorporating recognition sites, such as hydrogen bond donors and acceptors, and by creating a pre-organized cavity, derivatives of this compound could be designed to selectively bind to various guests, including ions or small neutral molecules.

The development of such host molecules has applications in areas like sensing, separation, and catalysis. bbau.ac.in The principles of molecular recognition are fundamental to many biological processes, and the creation of synthetic host molecules that can mimic these processes is a major goal of supramolecular chemistry. bbau.ac.in

Precursors for Specialized Reagents (e.g., Azidonucleosides, Fluoronucleosides)

Certain chiral imidazolidine-2-thione N- and C-nucleosides have been reported as precursors for the synthesis of azidonucleosides and fluoronucleosides. scialert.net These specialized nucleoside analogs are of significant interest due to their potential therapeutic activities, including anti-HIV properties. scialert.net

The synthesis of these modified nucleosides often requires a chiral starting material to establish the correct stereochemistry. Chiral derivatives of 1-aminoimidazolidine-2-thione can serve this purpose, providing the necessary stereochemical information for the synthesis of the target molecules. The conversion of the imidazolidine-2-thione moiety into other functional groups is a key step in these synthetic pathways.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 1-Aminoimidazolidine-2-thione, and how can these be methodologically addressed?

- Answer: Synthesis often requires harsh conditions (e.g., high temperatures, reactive reagents) and access to specialized starting materials like α-aminoketones or thioureas. A common approach involves cyclization of disubstituted thioureas with carbonyl compounds or condensation of benzoin with thioureas . Optimizing milder reaction protocols, such as using atypical Vilsmeier adducts (dimethylacetamide + acyl chlorides), can improve yield and reduce side products. Computational simulations (e.g., semi-empirical methods) are also employed to rationalize reaction pathways and selectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing 1-Aminoimidazolidine-2-thione derivatives?

- Answer: Multinuclear NMR (¹H, ¹³C) and 2D techniques (COSY, NOESY, HSQC) are critical for structural elucidation, particularly to distinguish mono- and di-acylated derivatives . IR spectroscopy identifies thiourea C=S stretching (~1200–1400 cm⁻¹), while UV-vis spectroscopy monitors electronic transitions in conjugated systems. High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional confirmation of molecular structure and purity .

Advanced Research Questions

Q. How do acylation patterns (mono- vs. di-acylation) influence the biological activity and pharmacokinetic properties of 1-Aminoimidazolidine-2-thione derivatives?

- Answer: Acylation with electron-withdrawing or bulky acyl groups can modulate electronic and steric effects, altering binding affinity to biological targets. Mono-acylated derivatives often retain antithyroid or antimicrobial activity, while di-acylated analogs may exhibit reduced cytotoxicity due to decreased membrane permeability. Computational ADMET predictions (e.g., logP, solubility) and molecular docking studies are used to correlate structural features with activity . For example, benzoyl-substituted derivatives show promising drug-like properties despite lacking cytotoxicity in SKOV-3 and MCF-7 cell lines .

Q. What experimental strategies can resolve contradictions in reported biological activities of 1-Aminoimidazolidine-2-thione analogs?

- Answer: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges) or impurities in synthesized compounds. Rigorous purification (e.g., column chromatography, HPLC) and standardized bioactivity protocols (e.g., MIC assays for antimicrobial activity) are essential. Comparative studies using isogenic cell lines or in vivo models can validate target specificity . Additionally, meta-analyses of existing data can identify trends obscured by methodological differences .

Q. How can computational chemistry be leveraged to predict reaction outcomes or design novel derivatives with enhanced pharmacological potential?

- Answer: Density functional theory (DFT) calculations model transition states and regioselectivity in acylation reactions, while molecular dynamics simulations predict solvent effects and stability. Semi-empirical methods (e.g., PM6) are cost-effective for screening large libraries of acyl chlorides to prioritize reactive candidates. QSAR models link structural descriptors (e.g., Hammett σ values) to antiproliferative or antimicrobial activity, guiding rational design .

Q. What are the key considerations for ensuring reproducibility in studies involving 1-Aminoimidazolidine-2-thione derivatives?

- Answer: Detailed reporting of synthetic protocols (e.g., reagent purity, solvent drying methods) and characterization data (e.g., NMR shifts, HRMS) is critical. Raw data (e.g., kinetic curves, dose-response matrices) should be archived in supplementary materials, and statistical validation (e.g., error bars, p-values) must accompany biological assays . Collaborative inter-laboratory validation studies further enhance reliability, particularly for high-impact claims like novel mechanisms of action .

Methodological Rigor and Data Analysis

Q. How should researchers address potential artifacts in cytotoxicity assays for 1-Aminoimidazolidine-2-thione derivatives?

- Answer: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (e.g., DMSO) to rule out solvent interference. Dose-response curves should span 3–4 log units to calculate accurate IC₅₀ values. Counter-screening against non-cancerous cell lines (e.g., HEK293) confirms selective toxicity. Flow cytometry or caspase-3 assays can differentiate apoptotic vs. necrotic mechanisms .

Q. What are best practices for integrating computational and experimental data in studies of this compound?

- Answer: Use computational predictions as hypotheses to guide synthetic priorities. For example, simulated binding energies for acylated derivatives can prioritize candidates for in vitro testing. Conversely, experimental results (e.g., unexpected regioselectivity) should refine computational models via iterative feedback. Transparent reporting of software parameters (e.g., Gaussian basis sets, force fields) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |